molecular formula C10H11FO B2580980 4-(3-Fluorophenyl)-1-buten-4-ol CAS No. 215320-36-8

4-(3-Fluorophenyl)-1-buten-4-ol

Cat. No.: B2580980
CAS No.: 215320-36-8
M. Wt: 166.195
InChI Key: AFBZZQDKVXSARI-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-buten-4-ol is an organic compound that features a fluorinated phenyl group attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the hydroboration-oxidation of 3-fluorostyrene, followed by a subsequent reaction with an appropriate alkyne .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: 4-(3-Fluorophenyl)-1-buten-4-one

    Reduction: 4-(3-Fluorophenyl)-1-butanol

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenyl)-1-buten-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-buten-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-1-butanol: Similar structure but lacks the double bond.

    4-(3-Chlorophenyl)-1-buten-4-ol: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Fluorophenyl)-2-butanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

4-(3-Fluorophenyl)-1-buten-4-ol is unique due to the presence of both a fluorinated phenyl group and a butenol chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(3-fluorophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBZZQDKVXSARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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